molecular formula C10H13ClO B040824 ((3-Chloropropoxy)methyl)benzene CAS No. 26420-79-1

((3-Chloropropoxy)methyl)benzene

Cat. No.: B040824
CAS No.: 26420-79-1
M. Wt: 184.66 g/mol
InChI Key: XYQPOKBAQDQMQP-UHFFFAOYSA-N
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Description

((3-Chloropropoxy)methyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study found that 3-(E)-[(3,4-dichlorophenyl)imino]methyl-benzene-1,2-diol shows promising structural, wave functional, and electronic properties, potentially useful in biological and anticancer activities (Julie et al., 2021).

  • Research on the Friedel-Crafts reaction of benzene with 2-methyloxetane, which is related to ((3-Chloropropoxy)methyl)benzene, resulted in 3-phenyl-1-butanol and 3-chloro-1-butanol as by-products, showing varying stereochemical courses depending on the catalyst (Segi et al., 1982).

  • A study indicated that benzene, among other compounds, interacts synergistically to affect gene expression in rat liver and kidney, implying significant implications in toxicology and environmental health (Hendriksen et al., 2007).

  • Benzene's ability to recognize specific isomeric carbohydrates was demonstrated, indicating the existence of CH/pi interactions between carbohydrates and proteins. This has implications in molecular recognition studies (Bautista-Ibañez et al., 2008).

  • In a study involving electrooxidative double ene-type chlorination, 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, a functionalized isoprene unit, was prepared. This has potential applications in organic synthesis (Uneyama et al., 1983).

  • A study on the reaction of functionally substituted 2-chloropropanes with benzene, catalyzed by aluminum chloride, produced unusual products like n-propylbenzene and 1,1-diphenyl-1-propene. This research contributes to our understanding of organic reaction mechanisms (Matsuda & Shinohara, 1978).

  • Another study revealed that hydroquinone and 1,4-benzoquinone disrupt global DNA methylation in human liver cells, suggesting increased carcinogenic risk due to inhibition of DNMT activity (Hu et al., 2014).

  • The cyclopropyl(methyl)bromonium ion was found to act as a methylating and allylating agent in reactions with benzene, indicating its utility in synthetic organic chemistry (Colosimo & Bucci, 1982).

Safety and Hazards

The compound has several hazard statements including H302, H315, H318, H331, H334, H335, H350, H373, and H400 . Precautionary statements include P201, P202, P260, P261, P264, P270, P271, P273, P280, P281, P285, P301+P312, P302+P352, P304+P340, P304+P341, P305+P351+P338, P308+P313, P310, P311, P312, P314, P330, P332+P313, P342+P311, P362, P391, P403+P233, P405, and P501 .

Properties

IUPAC Name

3-chloropropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQPOKBAQDQMQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278117
Record name [(3-Chloropropoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26420-79-1
Record name 26420-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6169
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(3-Chloropropoxy)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ((3-Chloropropoxy)methyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 2 l flask, a mixture of 3-chloropropanol (56.7 g), benzyl bromide (102.6 g) and dry THF (600 ml) is stirred and cooled with ice/salt mixture. Potassium tert-butoxide (70 g) is added in portions (5-10 g), maintaining the internal temperature at about 0° C. After the mixture is stirred for 3 more hours at room temperature, the solvent is evaporated. Addition of 1N HCl (1 l), extraction with ether (1 l), and evaporation of solvent gives crude material (113.6 g), which is distilled under vacuum to give 1-chloro-3-benzyloxypropane (108.4 g) b.p.0.01 60°-80° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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